N-[2-(1H-indol-3-yl)ethyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of indole, pyrrole, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves the coupling of tryptamine derivatives with various carboxylic acids using dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrrole moieties can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrrole rings, facilitated by reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The indole and pyrrole moieties can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A derivative of tryptamine and ibuprofen, known for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: A hybrid molecule combining tryptamine and naproxen, investigated for its potential antiviral and anti-inflammatory effects.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of indole, pyrrole, and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H22N4OS |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4OS/c1-2-7-18-19(27-21(24-18)25-12-5-6-13-25)20(26)22-11-10-15-14-23-17-9-4-3-8-16(15)17/h3-6,8-9,12-14,23H,2,7,10-11H2,1H3,(H,22,26) |
InChI Key |
KBFGVTCWRFRRFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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